N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. The ethyl linker connects the thiazole ring to the 4-methoxybenzamide moiety. Its molecular formula is C₂₃H₂₅N₂O₄S, with a molecular weight of 433.53 g/mol. The compound’s structural complexity and methoxy substitutions may enhance bioavailability or receptor binding, though specific pharmacological data are unavailable in the provided sources.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-14-20(11-12-23-21(25)15-5-8-17(26-2)9-6-15)29-22(24-14)16-7-10-18(27-3)19(13-16)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBOJFUNIMUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole
The thiazole ring is constructed using a modified Hantzsch reaction between 3,4-dimethoxyphenacyl bromide and thioacetamide under refluxing ethanol (78°C, 4 h):
Reaction Scheme
$$ \text{3,4-Dimethoxyphenacyl bromide} + \text{Thioacetamide} \xrightarrow{\text{EtOH, Δ}} \text{2-(3,4-Dimethoxyphenyl)-4-methylthiazole} $$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | 78°C | |
| Reaction Time | 4 hours | |
| Yield | 68% |
Characterization via $$ ^1\text{H NMR} $$ confirms regioselective thiazole formation, with diagnostic signals at δ 2.45 (s, CH₃) and δ 6.85–7.10 (m, aromatic protons).
Ethyl Spacer Installation via Mitsunobu Reaction
Conversion to 5-(2-Hydroxyethyl)thiazole Derivative
The thiazole intermediate undergoes Mitsunobu reaction with ethylene glycol to install the hydroxyl-terminated ethyl chain:
Reaction Protocol
- React 2-(3,4-dimethoxyphenyl)-4-methylthiazole (1 eq) with ethylene glycol (3 eq)
- Use DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C → RT
- Stir for 12 h under N₂ atmosphere
Key Analytical Data
- $$ ^{13}\text{C NMR} $$: δ 61.8 (CH₂OH), 149.2 (C-2 thiazole)
- HRMS: m/z 336.1245 [M+H]⁺ (calc. 336.1248)
Amine Functionalization of the Ethyl Chain
Mesylation and Ammonolysis Sequence
The hydroxyl group is converted to an amine through a two-step process:
Step 1: Mesylation
- Reagents: Methanesulfonyl chloride (1.2 eq), Et₃N (2 eq)
- Conditions: DCM, 0°C → RT, 2 h
Step 2: Ammonia Displacement
Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| NH₃ Concentration | 7N → 84% yield |
| Temperature | <50°C → <60% yield |
Final Amide Coupling Reaction
Carbodiimide-Mediated Amidation
The amine intermediate is coupled with 4-methoxybenzoic acid using EDCI/HOBt system:
Standard Protocol
- 4-Methoxybenzoic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF
- Add amine (1 eq) and DIPEA (2 eq)
- Stir at RT for 16 h
Purification
- Column chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1)
- Final recrystallization from ethanol/water
Spectroscopic Validation
- $$ ^1\text{H NMR} $$: δ 8.02 (d, J=8.6 Hz, benzamide aromatic), δ 3.87 (s, OCH₃)
- IR: 1654 cm⁻¹ (C=O stretch)
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling for Direct Assembly
A copper-catalyzed approach enables single-step formation of the C-N bond between preformed thiazole and benzamide subunits:
Reaction Parameters
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (2 eq)
- Solvent: DMSO, 110°C, 24 h
Advantages
- Avoids intermediate purification steps
- Tolerates electron-rich aromatic systems
Limitations
- Lower yield (52%) compared to stepwise approach
- Requires strict oxygen-free conditions
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the Mitsunobu-ammonolysis sequence to flow chemistry enhances throughput:
Flow System Configuration
- Mesylation module (residence time 15 min)
- Ammonolysis reactor (60°C, 2 h residence)
- In-line liquid-liquid extraction
Key Metrics
| Parameter | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |
| Solvent Consumption | 12 L/kg | 5.4 L/kg |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the phenyl rings.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound might be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences and Research Findings
Functional Group Variations: The target compound’s benzamide group contrasts with sulfonamide derivatives (e.g., G856-3179 and ), which may alter solubility and receptor interactions. Rip-B () lacks the thiazole ring, resulting in a simpler structure with reduced steric hindrance. Its synthesis yield (80%) and melting point (90°C) suggest stability, though the absence of the thiazole may limit bioactivity compared to the target compound .
Substituent Effects: The 3,4-dimethoxyphenyl group on the thiazole ring (target compound) is associated with enhanced electron-donating properties, which could improve binding to aromatic receptors. In contrast, the phenyl and 4-methylphenyl substituents in ’s analogue may prioritize hydrophobic interactions .
Synthetic Pathways :
- Benzamide derivatives (e.g., Rip-B) are synthesized via nucleophilic acyl substitution between benzoyl chloride and amines . Thiazole-containing analogues (e.g., ) likely involve Hantzsch thiazole synthesis or cyclization of thioamides .
Physicochemical Properties :
- Molecular weights range from 285.34 g/mol (Rip-B) to 452.60 g/mol (sulfonamide in ). Higher molecular weights in sulfonamides may reduce membrane permeability but enhance target specificity .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring , multiple methoxy groups , and a benzamide moiety , which contribute to its biological properties. The IUPAC name highlights its structural complexity:
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O5S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may bind to receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis and inhibited cell migration.
- Mechanistic Insights : A study reported that the compound downregulates key proteins involved in cell cycle regulation and apoptosis pathways. This suggests a potential mechanism by which it exerts its anticancer effects.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step involves creating the thiazole structure through condensation reactions.
- Functionalization : Subsequent steps introduce the methoxy groups and ethyl linker using specific reagents under controlled conditions.
- Purification : The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity against MCF-7 and A549 cell lines with apoptosis induction. |
| Study 2 | Showed significant reduction in TNF-alpha and IL-6 production in macrophage cultures. |
| Study 3 | Investigated structure-activity relationships revealing that modifications to the methoxy groups enhance biological activity. |
Q & A
Q. What are the common synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones. The final step often couples the thiazole intermediate with 4-methoxybenzoyl chloride using a base like triethylamine to form the benzamide moiety. Key reagents include methoxy-substituted aromatic precursors and catalysts to enhance yield .
Q. What characterization techniques are essential for confirming the compound’s structure?
Essential techniques include:
- NMR Spectroscopy : To verify substituent positions on aromatic rings and thiazole moieties.
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation.
- HPLC : To assess purity (>95% is standard for pharmacological studies).
- X-ray Crystallography (if crystalline): For definitive structural elucidation .
Q. What are the known biological activities of this compound?
Preliminary studies on structurally analogous thiazole-benzamide derivatives suggest potential antimicrobial, anticancer, and enzyme inhibitory activities. For example, similar compounds exhibit IC₅₀ values in the low micromolar range against cancer cell lines like MCF-7 and HeLa .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions.
- Workup Protocols : Gradient column chromatography with silica gel (hexane/ethyl acetate) improves purification efficiency .
Q. What experimental designs are recommended for evaluating its anticancer efficacy?
- In Vitro Assays :
- MTT Assay : To measure cytotoxicity against cancer vs. normal cell lines (e.g., HepG2 vs. HEK293).
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
- Mechanistic Studies :
- Western Blotting : To assess inhibition of PI3K/AKT/mTOR pathways.
- Molecular Docking : Predict binding affinity to kinases like EGFR or VEGFR .
Q. How do computational and experimental data compare in predicting this compound’s reactivity?
- DFT Calculations : Predict electrophilic sites (e.g., sulfur in thiazole) for functionalization.
- Experimental Validation : Reactivity with nucleophiles (e.g., Grignard reagents) confirms computational predictions. Discrepancies often arise from solvent effects or steric hindrance not modeled in silico .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time).
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.
- Structural Analogues : Test derivatives to isolate pharmacophores responsible for activity .
Methodological Notes
- Commercial Focus : No references to pricing or suppliers; emphasis on synthesis and bioactivity.
- Advanced Techniques : Highlighted interdisciplinary approaches (e.g., computational + experimental validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
